molecular formula C11H16N2O4 B13338865 3-(2-methyl-1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid

3-(2-methyl-1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid

Cat. No.: B13338865
M. Wt: 240.26 g/mol
InChI Key: YRCZYSNETHVUNJ-UHFFFAOYSA-N
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Description

3-(2-methyl-1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrrolo[3,4-c]pyridine ring system, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid typically involves multiple steps, including cyclization, ring annulation, and cycloaddition reactions. One common method involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This intermediate is then reacted with propargylamine to form N-propargylenaminones, which undergo intramolecular cyclization to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of solid alumina and room temperature conditions for the initial cross-coupling step, followed by the addition of propargylamine and intramolecular cyclization, are key steps in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-methyl-1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid has a wide range of scientific research applications. It is used in medicinal chemistry for the development of new therapeutic agents due to its biological activity. The compound has shown potential in the treatment of various diseases, including diabetes, cardiovascular diseases, and certain types of cancer . Additionally, it is used in organic synthesis as a building block for more complex molecules .

Mechanism of Action

The mechanism of action of 3-(2-methyl-1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit kinase activity, which is crucial in cell signaling pathways related to cancer and other diseases .

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolo[1,2-a]pyrazine derivatives
  • Pyrrolo[2,3-b]pyrazine derivatives
  • Indole derivatives

Uniqueness

Compared to similar compounds, 3-(2-methyl-1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid stands out due to its unique ring structure and the presence of both pyrrole and pyridine rings. This unique structure contributes to its distinct biological activity and potential therapeutic applications .

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

3-(2-methyl-1,3-dioxo-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid

InChI

InChI=1S/C11H16N2O4/c1-12-10(16)7-2-4-13(5-3-9(14)15)6-8(7)11(12)17/h7-8H,2-6H2,1H3,(H,14,15)

InChI Key

YRCZYSNETHVUNJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2CCN(CC2C1=O)CCC(=O)O

Origin of Product

United States

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